molecular formula C21H24N2O2 B4180007 1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B4180007
M. Wt: 336.4 g/mol
InChI Key: UQFWEEUOFIXRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone is a chemical compound that belongs to the class of piperazine derivatives. It is also known as 4'-[(3-phenylpropanoyl)piperazin-1-yl]acetophenone or PAPP. This compound has gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone is not yet fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.
Biochemical and Physiological Effects:
Studies have shown that 1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone can increase the levels of serotonin in the brain, which can help alleviate symptoms of depression and anxiety. It also has analgesic and anti-inflammatory effects, which can be useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its high selectivity for the serotonin transporter. However, its potential side effects and toxicity must be taken into consideration. Additionally, the compound's limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Future studies could investigate its efficacy in treating other neurological disorders, as well as its potential side effects and toxicity. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be further studied to optimize its therapeutic potential.

Scientific Research Applications

1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been investigated for its analgesic and anti-inflammatory properties.

properties

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-17(24)19-8-10-20(11-9-19)22-13-15-23(16-14-22)21(25)12-7-18-5-3-2-4-6-18/h2-6,8-11H,7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFWEEUOFIXRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-phenylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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